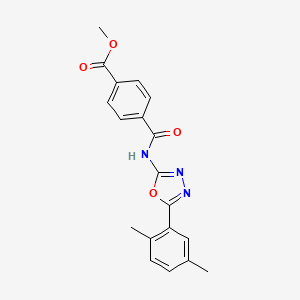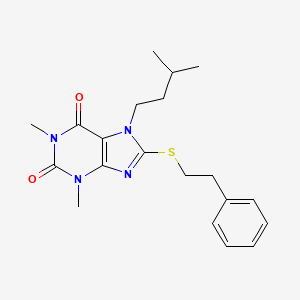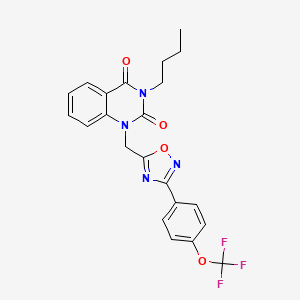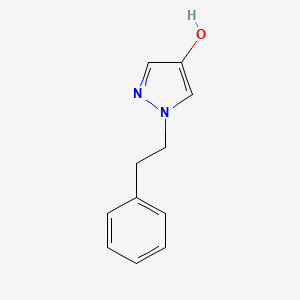
3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one” is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The “4-methylbenzyl” part refers to a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the benzene ring. The “thio” prefix indicates the presence of sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The sulfur atom would be expected to contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As a derivative of triazine, this compound could potentially participate in a variety of chemical reactions. The thioether (R-S-R’) group in the molecule might be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic ring could contribute to its stability, and the sulfur atom could enhance its reactivity .Scientific Research Applications
Potentiometric Sensor Development
A study by Zamani et al. (2007) developed a new europium ion-selective electrode using a similar triazine derivative as a membrane carrier. This sensor exhibited a wide concentration range and good selectivity for europium ions over a variety of metal ions, demonstrating its utility in potentiometric titrations and the determination of europium ion concentrations in solutions (Zamani, Rajabzadeh, & Ganjali, 2007).
Synthetic Methodologies
Research by Wasti and Joullié (1976) explored the syntheses and reactions of 3,5-disubstituted 6-benzyl-1,2,4-triazines, providing valuable insights into the chemistry of triazine derivatives. This work contributes to the understanding of displacement reactions and the reactivity of triazine nucleus positions (Wasti & Joullié, 1976).
Biological Activities
Several studies have evaluated the biological activities of triazine derivatives. Maddila et al. (2015) synthesized tetrazole-linked triazole derivatives and assessed their insecticidal activity, finding significant activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015). Another study by the same group synthesized phenothiazine linked benzylideneamino-1,2,4-triazole derivatives and evaluated them for antioxidant activity, identifying compounds with potent activity due to electron-releasing groups (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).
Corrosion Inhibition
Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid. Their findings suggest that these compounds, due to their electronic structures, can efficiently inhibit corrosion, providing insights into their potential application in corrosion prevention technologies (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCMKLJIGCAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid](/img/structure/B2597384.png)


![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)

![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)



![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)
![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)